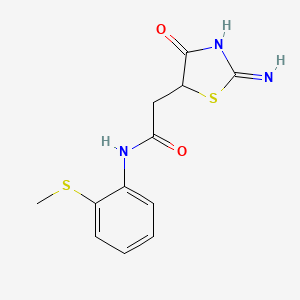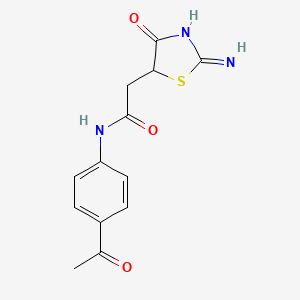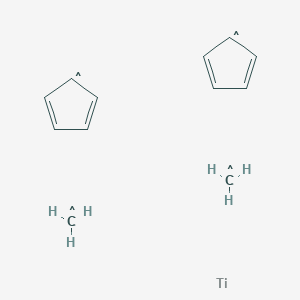
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- typically involves the reaction of titanium tetrachloride (TiCl4) with cyclopentadienyl magnesium bromide (CpMgBr) in an inert atmosphere. The reaction proceeds as follows:
TiCl4+2CpMgBr→Ti(Cp)2Cl2+2MgBrCl
The resulting titanium dichloride complex is then treated with methyl lithium (MeLi) to replace the chlorine atoms with methyl groups, yielding the final product:
Ti(Cp)2Cl2+2MeLi→Ti(Cp)2Me2+2LiCl
Industrial Production Methods
Industrial production of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and purification systems is common in industrial settings to optimize production efficiency.
化学反应分析
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various substituted titanium complexes
科学研究应用
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzyme active sites.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and coatings.
作用机制
The mechanism of action of titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- involves its ability to coordinate with various substrates through its titanium center. The cyclopentadienyl ligands provide stability to the titanium atom, allowing it to participate in various catalytic cycles. The compound can activate small molecules, such as olefins, by coordinating to the titanium center and facilitating their transformation into useful products.
相似化合物的比较
Similar Compounds
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Titanium, bis(eta5-2,4-cyclopentadien-1-yl)[1,1’-(eta2-1,2-ethynediyl)bis(1,1,1-trimethylsilane)]
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific combination of cyclopentadienyl and methyl ligands, which confer distinct chemical properties. Compared to its difluoro counterpart, the dimethyl variant exhibits different reactivity and stability profiles, making it suitable for specific catalytic applications. The presence of methyl groups also influences its solubility and interaction with other molecules, distinguishing it from other similar compounds.
属性
分子式 |
C12H16Ti |
|---|---|
分子量 |
208.12 g/mol |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3; |
InChI 键 |
QWHJQOJNNKDPBE-UHFFFAOYSA-N |
规范 SMILES |
[CH3].[CH3].C1=C[CH]C=C1.C1=C[CH]C=C1.[Ti] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



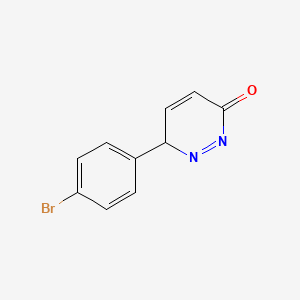
![N-[3-(azepan-1-yl)propyl]-3-(4-benzyl-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B15133025.png)

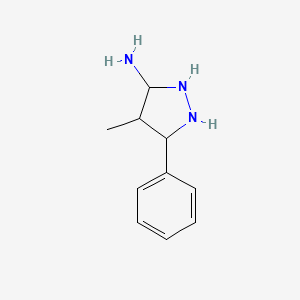
![(2Z)-2-[(4-chlorophenyl)imino]-6-methyl-2H-chromene-3-carboxamide](/img/structure/B15133045.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B15133054.png)

![N-(4-ethoxyphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133075.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B15133081.png)
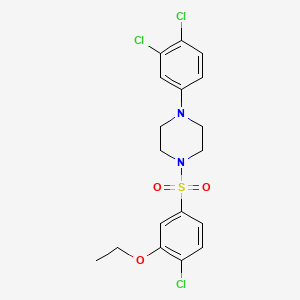
![methyl 2-[(11Z)-4,5-dimethyl-2,12-dioxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-11-ylidene]acetate](/img/structure/B15133114.png)
